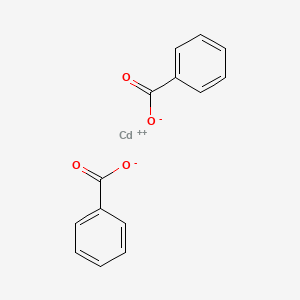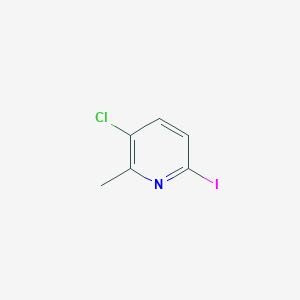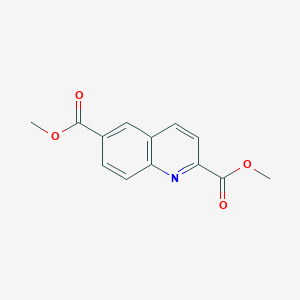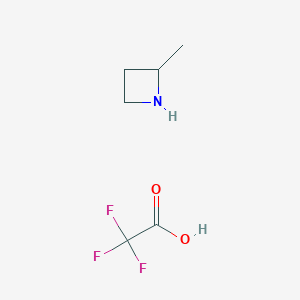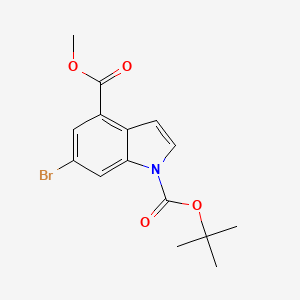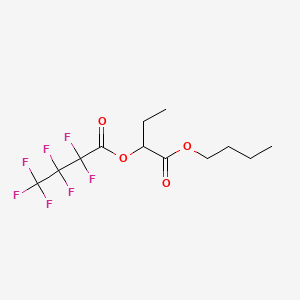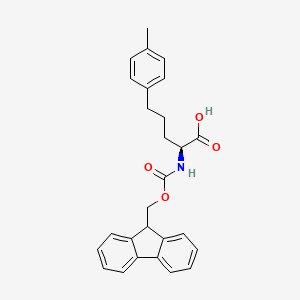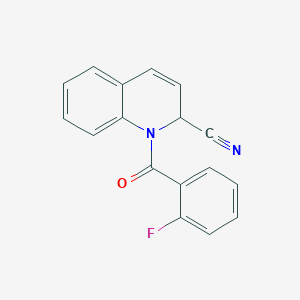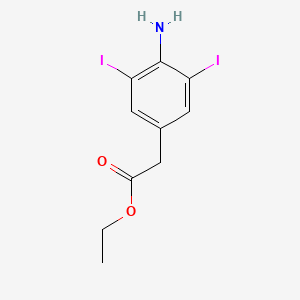
Ethyl 4-amino-3,5-diiodophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is an organic compound that features a phenyl ring substituted with amino and diiodo groups, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3,5-diiodophenyl)acetate typically involves the iodination of a phenyl ring followed by esterification and amination reactions. One common method starts with the iodination of a phenylacetic acid derivative, followed by esterification with ethanol in the presence of an acid catalyst. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of ethyl 2-(4-amino-3,5-diiodophenyl)acetate may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
化学反応の分析
Types of Reactions
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Mono-iodo or deiodinated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
科学的研究の応用
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.
類似化合物との比較
Similar Compounds
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Similar structure but with bromine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. Iodine’s larger atomic size and higher atomic weight compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring radiolabeling or specific interactions with iodine-sensitive biological systems.
特性
分子式 |
C10H11I2NO2 |
|---|---|
分子量 |
431.01 g/mol |
IUPAC名 |
ethyl 2-(4-amino-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |
InChIキー |
AJZKCIXHBRHMKK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



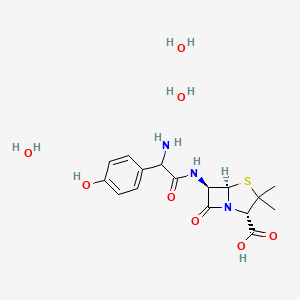
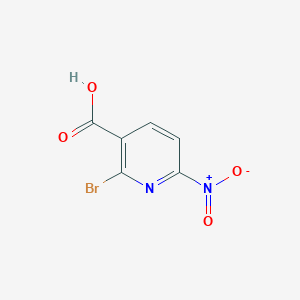
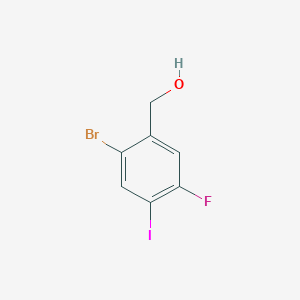

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
